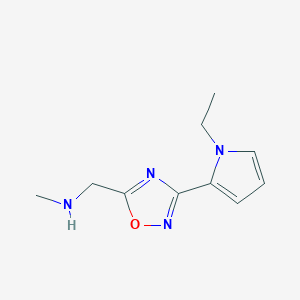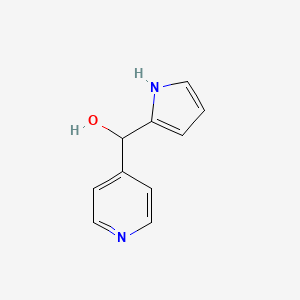
1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amin
Übersicht
Beschreibung
1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
Verbindungen mit Piperidinstrukturen wurden auf ihre potenziellen therapeutischen Wirkungen untersucht. Piperidinderivate haben eine Reihe biologischer Aktivitäten gezeigt, darunter antibakterielle, antifungale und antimalarielle Eigenschaften . Das Vorhandensein eines Thiazolrings, wie in "1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amin", könnte diese Aktivitäten möglicherweise verstärken.
Medizinische Chemie
In der medizinischen Chemie werden Piperidin- und Thiazolderivate häufig auf ihr Potenzial als Leitstrukturen in der Wirkstoffforschung untersucht. Sie können als Inhibitoren oder Modulatoren verschiedener biologischer Ziele dienen . Beispielsweise könnte die gezielte Ansteuerung der katalytischen Domäne von Enzymen wie der Histonmethyltransferase Dot1L mit solchen Verbindungen einen therapeutischen Ansatz für bestimmte Leukämien darstellen .
Organische Synthese
Piperidinderivate sind wertvolle Zwischenprodukte in der organischen Synthese. Sie können zur Synthese komplexerer Moleküle mit potenziellen pharmakologischen Aktivitäten verwendet werden. Die Aminogruppe in "this compound" könnte für weitere chemische Modifikationen genutzt werden .
Wirkmechanismus
Target of Action
Compounds with thiazole and piperidine moieties have been found to exhibit a wide range of biological activities . Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Piperidine derivatives have been reported to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Piperidine derivatives have been reported to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.
Biochemische Analyse
Biochemical Properties
1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine, have been shown to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of this compound with enzymes such as acetylcholinesterase and proteins involved in cell signaling pathways are of particular interest. These interactions often involve binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on tumor cells, indicating their potential as anticancer agents . The compound’s impact on cell signaling pathways, such as those involving kinases and phosphatases, can lead to alterations in gene expression and metabolic flux, ultimately affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of acetylcholinesterase by binding to its active site, thereby increasing the levels of acetylcholine in the synaptic cleft . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability under different conditions, which can affect their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects, where a certain dosage is required to achieve a therapeutic effect, are also common in studies involving this compound.
Metabolic Pathways
1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, the compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted in the urine or bile . The effects of the compound on metabolic flux and metabolite levels are important considerations in understanding its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, which can influence its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c9-7-2-1-4-11(6-7)8-10-3-5-12-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXQNLZWIRRTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NCCS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)
![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)
![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)




![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/new.no-structure.jpg)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)
